4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
Description
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16) |
InChI Key |
OSUZIZCYBVGTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide generally follows a sequence of key steps:
Formation of the Pyrazole Ring: The pyrazole core is constructed by reacting hydrazine derivatives with 1,3-diketones under acidic or basic catalysis. This step forms the heterocyclic scaffold essential for further functionalization.
Chlorination at the 4-Position: The pyrazole ring is selectively chlorinated at the 4-position using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step introduces the chlorine substituent critical for biological activity.
Amidation with 2-Methyl-2-(methylamino)pentanoic Acid Derivatives: The chlorinated pyrazole intermediate is then coupled with 2-methyl-2-(methylamino)pentanoic acid or its activated derivatives (e.g., acid chlorides or esters) to form the pentanamide linkage, completing the target molecule.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-diketone; acid/base catalysis | 50–80 °C | Ethanol, water | Reaction time: 4–8 hours |
| Chlorination | Thionyl chloride or phosphorus pentachloride | 0–25 °C | Dichloromethane (DCM) | Controlled addition to avoid overchlorination |
| Amidation | Chlorinated pyrazole + 2-methyl-2-(methylamino)pentanoic acid derivative + base (e.g., triethylamine) | 25–70 °C | Ethyl acetate, methanol | Use of coupling agents (e.g., EDCI) may improve yield |
Purification Techniques
Column Chromatography: Silica gel columns with gradient elution using hexane/ethyl acetate mixtures are standard to achieve >95% purity.
Recrystallization: Ethanol/water mixtures are commonly used to recrystallize the final product, enhancing purity and removing residual impurities.
Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors provide controlled temperature and reaction time, improving reproducibility and yield.
Chemical Reaction Analysis
Types of Reactions Involved
Nucleophilic Substitution: The chlorination step introduces a leaving group amenable to substitution in subsequent reactions.
Amidation: Formation of the amide bond between the pyrazole intermediate and the pentanamide moiety.
Potential Redox Reactions: The compound’s functional groups allow for oxidation (e.g., to pyrazole carboxylic acids) or reduction (e.g., of amide groups) under appropriate conditions.
Common Reagents and Their Roles
| Reaction Type | Reagents | Role |
|---|---|---|
| Chlorination | Thionyl chloride (SOCl₂), PCl₅ | Introduce chloro substituent |
| Amidation | Coupling agents (EDCI, DCC), bases (TEA) | Facilitate amide bond formation |
| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidize pyrazole derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduce amide or related groups |
Major Products and Byproducts
Target Product: 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
Byproducts: Overchlorinated pyrazole derivatives, unreacted starting materials, and side products from incomplete amidation.
Analytical Methods for Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the integrity of the pentanamide backbone.
High-Resolution Mass Spectrometry (HRMS): Verifies the molecular formula and confirms the presence of chlorine and amide functionalities.
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies characteristic amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).
Thin Layer Chromatography (TLC): Monitors reaction progress and checks purity during synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine, 1,3-diketone | Acid/base, 50–80 °C | Pyrazole core formation |
| 2 | Chlorination | Thionyl chloride or PCl₅ | 0–25 °C, DCM | 4-Chloropyrazole intermediate |
| 3 | Amidation | 2-Methyl-2-(methylamino)pentanoic acid derivative, base, coupling agent | 25–70 °C, ethyl acetate/methanol | Final amide product formation |
| 4 | Purification | Column chromatography, recrystallization | Ambient to reflux | High purity target compound |
Perspectives from Varied Sources
Research literature emphasizes the importance of controlled chlorination to avoid polysubstitution on the pyrazole ring, which can complicate purification and reduce yield.
Industrial protocols favor continuous flow methods for better temperature control and scalability.
Analytical validation is critical at each step to ensure structural integrity and purity, especially when the compound is destined for biological testing.
Modifications in the pentanamide side chain or pyrazole substituents can alter biological activity, making synthetic flexibility important.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomer: 5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Structural Difference : The chloro substituent is located at the 5-position of the pyrazole ring instead of the 4-position.
- Implications : Positional isomerism can drastically alter binding affinity and metabolic stability. The 4-chloro configuration in the target compound may favor steric interactions with hydrophobic enzyme pockets compared to the 5-chloro analog.
- Status : Both compounds are listed as discontinued by CymitQuimica, suggesting shared challenges in synthesis, stability, or toxicity .
Pyrimidine-Based Analog: 2-Methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile
- Structural Features : Replaces the pentanamide group with a propanenitrile moiety and introduces a trifluoromethyl-pyrimidine ring.
- Functional Impact : The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects. The nitrile group may increase reactivity compared to the amide in the target compound.
Carbamate Pesticide: Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)
- Structural Divergence: Contains a carbamate group (O-[(methylamino)carbonyl]oxime) instead of an amide.
- Toxicity Profile : Aldicarb is highly toxic due to acetylcholinesterase inhibition, a mechanism unlikely in the target compound due to its amide group’s resistance to hydrolysis.
- Regulatory Status : Prohibited in many countries except for restricted agrochemical use, highlighting the safety advantage of amide-based structures like the target compound .
Data Table: Key Comparative Properties
Mechanistic and Pharmacological Insights
- Amide vs. Carbamate Reactivity : The target compound’s amide group resists enzymatic hydrolysis, reducing off-target toxicity compared to Aldicarb’s carbamate, which readily releases methyl isocyanate .
- Chloro-Pyrazole Role : The 4-chloro-pyrazole moiety may mimic ATP in kinase binding pockets, a feature exploited in drugs like crizotinib. The 5-chloro isomer’s altered geometry might disrupt this interaction .
Biological Activity
4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H10ClN5O
- Molecular Weight : 227.65 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit CYP3A4, an important enzyme in drug metabolism, which can lead to significant drug-drug interactions .
Biological Activity Overview
The compound exhibits a range of biological activities, as summarized in the following table:
| Activity | Description |
|---|---|
| CYP3A4 Inhibition | Potent inhibition can affect drug metabolism and efficacy. |
| Antitumor Activity | Demonstrated efficacy in xenograft models, indicating potential as an anticancer agent. |
| Poor Solubility | Limited aqueous solubility may affect bioavailability and therapeutic use. |
| High Plasma Protein Binding | Impacts distribution and duration of action in the body. |
Case Study 1: Antitumor Efficacy
In a study evaluating the compound's antitumor properties, it was administered to mice with xenografted tumors. The results indicated a significant reduction in tumor volume compared to control groups, suggesting that the compound may act as a viable candidate for cancer therapy .
Case Study 2: Pharmacokinetic Profile
Research focusing on the pharmacokinetics of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide revealed that despite its high plasma protein binding, the compound exhibited a favorable half-life, allowing for sustained therapeutic effects over time .
Case Study 3: Drug Interaction Potential
Due to its CYP3A4 inhibition properties, there is a concern regarding potential interactions with other medications metabolized by this enzyme. A comprehensive analysis highlighted that co-administration with certain drugs could lead to increased plasma concentrations of those drugs, necessitating careful monitoring .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and amidation reactions. For example, coupling a 4-chloropyrazole precursor with a methylamino-pentanamide backbone may require controlled pH (7–9) and solvents like ethyl acetate or methanol. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity . Automated reactors (e.g., continuous flow systems) can improve yield consistency by maintaining precise temperature (50–70°C) and reaction times .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use tandem analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
Intermediate monitoring via TLC (silica plates, UV visualization) ensures reaction progression .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Start with in vitro cell-based assays targeting diseases linked to pyrazole derivatives (e.g., antiparasitic or anticancer activity):
- Antileishmanial activity : Use promastigote cultures (e.g., Leishmania donovani) and measure IC₅₀ via MTT assay .
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric/colorimetric assays (e.g., NADPH depletion rates) .
Dose-response curves (1–100 µM) and positive controls (e.g., miltefosine for leishmaniasis) are essential .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Molecular docking studies (AutoDock Vina, PyMOL) to predict binding affinities with target enzymes (e.g., Leishmania trypanothione reductase) .
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics (Kd, ΔH) .
- CRISPR-Cas9 knockout models to validate target relevance in resistant pathogen strains .
Q. What strategies address low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the amide or pyrazole positions for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
Q. How do structural modifications influence bioactivity and metabolic stability?
- Methodological Answer :
- SAR studies : Synthesize analogs with variations at the chloro-pyrazole (e.g., fluoro substitution) or methylamino group (e.g., ethylamino). Test using HepG2 microsomal assays to measure metabolic half-life (t½) .
- QSAR modeling : Utilize Schrödinger’s QikProp or MOE to correlate logP, polar surface area, and IC₅₀ values .
- Metabolite identification : LC-MS/MS profiling (e.g., CYP3A4-mediated oxidation) to identify vulnerable sites for deuteration or fluorination .
Contradictions and Validation
- and highlight pyrazole derivatives’ antileishmanial activity, but the exact compound lacks direct data. Validate hypotheses using orthogonal assays (e.g., compare with structurally related 4-chloro-pyrazole amides in ).
- Synthesis protocols vary in solvent systems (water vs. ethyl acetate); pilot small-scale reactions (<1 mmol) are advised to optimize conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
